Bienvenue dans la boutique en ligne BenchChem!

Pindobind

Anxiety 5-HT1A receptor Elevated plus-maze

Pindobind is the only commercially available irreversible covalent binder for both 5-HT1A serotonin and β1/β2-adrenoceptors. Its bromoacetyl moiety permanently inactivates target receptors, enabling Furchgott analysis and accurate receptor reserve determination—a mechanistic capability unmet by reversible antagonists like WAY-100635, pindolol, or metoprolol. This racemic alkylating agent is validated for sustained receptor knockdown in neuropharmacology, oncology (PC-3 xenograft models), and immunology (5-HT1A-mediated NK cell suppression). Choose Pindobind when experimental protocols demand functional irreversibility that persists despite washout.

Molecular Formula C23H34BrN3O3
Molecular Weight 480.4 g/mol
CAS No. 106469-52-7
Cat. No. B011886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePindobind
CAS106469-52-7
SynonymsN(1)-(bromoacetyl)-N(8)-(3-(4-indolyloxy)-2-hydroxypropyl)-(Z)-1,8-diamino-4-menthane
pindobind
pindobind 5-hydroxytryptamine(1A)
Molecular FormulaC23H34BrN3O3
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr
InChIInChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29)
InChIKeyXSAGAZCYTLNCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pindobind (CAS 106469-52-7): A Dual Irreversible 5-HT1A and β-Adrenoceptor Antagonist for Receptor Inactivation Studies


Pindobind (CAS 106469-52-7), chemically designated as N1-(bromoacetyl)-N8-[3-(4-indolyloxy)-2-hydroxypropyl]-(Z)-1,8-diamino-p-menthane [1], is a racemic alkylating agent derived from the β-blocker pindolol . Unlike reversible antagonists, this compound functions as an irreversible covalent binder at both 5-HT1A serotonin receptors and β1/β2-adrenoceptors [2]. The bromoacetyl moiety facilitates alkylation of receptor nucleophilic residues, resulting in permanent functional inactivation that persists despite washout. This mechanistic property distinguishes pindobind from conventional competitive antagonists and positions it as a specialized research tool for receptor reserve determination, binding site quantification, and irreversible pharmacological knockdown in systems requiring sustained receptor blockade.

Why Pindobind Cannot Be Substituted with Pindolol, WAY-100635, or Ketanserin in Receptor Inactivation Protocols


Reversible 5-HT1A antagonists (e.g., WAY-100635, p-MPPI) and β-blockers (e.g., pindolol enantiomers, metoprolol, ICI 118,551) fail to replicate the functional irreversibility of pindobind [1]. While pindolol exhibits mixed 5-HT1A/β-adrenoceptor binding, its competitive, reversible interaction permits receptor recovery upon washout—a limitation that precludes its use in receptor reserve quantification via progressive inactivation [2]. The selective 5-HT1A antagonist WAY-100635 demonstrates high receptor specificity but lacks β-adrenoceptor alkylating capacity, rendering it unsuitable for studies requiring dual-receptor irreversible knockdown [3]. Similarly, ketanserin (5-HT2/5-HT1C antagonist) fails to suppress natural killer cell activity in vitro, whereas pindobind does so specifically through 5-HT1A receptor-mediated monocyte signaling [4]. The alkylating bromoacetyl group of pindobind confers irreversible covalent binding, a structural feature absent from all commercially available 5-HT1A or β-adrenoceptor antagonists—thereby making compound substitution scientifically invalid when permanent receptor inactivation is required.

Quantitative Differentiation Evidence: Pindobind (106469-52-7) versus Closest Analogs and In-Class Compounds


Anxiolytic-Like Efficacy in Elevated Plus-Maze: Pindobind versus (-)Pindolol and β1/β2-Selective Antagonists

In the murine elevated plus-maze anxiety model, pindobind 5-HT1A produced significant anxiolytic-like effects at 0.1–0.5 mg/kg doses, manifested as increased percentage of open arm time and reduced risk assessment behaviors. At these doses, (-)pindolol (0.1–1.6 mg/kg) produced similar effects; however, the β1-selective antagonist metoprolol (2.0–18.0 mg/kg) and the β2-selective antagonist ICI 118,551 (1.0–9.0 mg/kg) were completely behaviorally inert [1]. This demonstrates that the anxiolytic-like effects are mediated specifically through 5-HT1A receptor antagonism, not β-adrenoceptor blockade [2].

Anxiety 5-HT1A receptor Elevated plus-maze

Natural Killer Cell Suppression: Pindobind versus Ketanserin in Monocyte-Dependent Assays

In vitro natural killer cell activity (NKCA) assays revealed that pindobind (5-HT1A antagonist) significantly suppressed NKCA, whereas ketanserin (5-HT1C/2 receptor antagonist) produced no suppression under identical conditions [1]. The suppression mechanism was monocyte-dependent: pindobind-treated monocytes suppressed NKCA when co-incubated with peripheral blood lymphocytes, but direct pindobind treatment of lymphocytes alone did not affect NKCA [2]. Furthermore, the H2O2 scavenger catalase completely inhibited pindobind-induced NKCA suppression, confirming a monocyte-mediated, H2O2-dependent signaling pathway specific to 5-HT1A receptor blockade [3].

Immunomodulation Natural Killer cells 5-HT1A receptor

Antiproliferative Potency Ranking: Pindobind versus 5-HT1, 5-HT2, and 5-HT3 Antagonists in PC-3 Prostate Carcinoma

Among a panel of serotonin receptor antagonists tested against human prostatic carcinoma cell lines, the 5-HT1A antagonist pindobind exhibited the most marked antiproliferative effect in vitro [1]. In vivo studies further demonstrated that pindobind produced marked growth-inhibitory effects on the aggressive PC-3 cell line when administered to athymic nude mice [2]. Comparative evaluation against other serotonin antagonists (spanning 5-HT1, 5-HT2, and 5-HT3 subtypes) established pindobind as the most potent antiproliferative agent within the tested set [3].

Oncology Prostate cancer 5-HT1A receptor

β1/β2-Adrenoceptor Alkylation Selectivity: Pindobind Inactivity at Atypical β-Adrenoceptors versus Functional β1/β2 Blockade

In rat esophageal smooth muscle preparations, the β-adrenoceptor alkylating agent pindobind produced only small rightward shifts in the concentration-response curves of (-)-trimetoquinol [1]. This minimal effect indicates that atypical β-adrenoceptors (β3 or putative β4 subtypes) mediating relaxation in this tissue are resistant to pindobind alkylation. In contrast, at a concentration of 10 μM, (±)-pindobind irreversibly blocks both β1- and β2-adrenoceptors [2]. The reversible β-blockers pindolol, ICI 89,406, and ICI 118551 similarly produced only small rightward shifts in this preparation, confirming that atypical β-adrenoceptors are fundamentally insensitive to both reversible and irreversible β-adrenoceptor ligands of this class [3].

β-adrenoceptor Receptor alkylation Smooth muscle pharmacology

Receptor Reserve Determination: Pindobind as an Irreversible Inactivation Tool for β-Adrenoceptor Coupling Efficiency

In rat C6 glioma cells, progressive inactivation of β-adrenoceptors using the irreversible alkylating agent pindobind caused similar reductions in both β1- and β2-adrenoceptor binding sites [1]. Functional studies on cyclic AMP accumulation revealed that dexamethasone-induced β2-adrenoceptor upregulation created a substantial receptor reserve for the β2-selective agonist zinterol, whereas no such reserve was evident for β1-selective stimulation [2]. This receptor reserve was directly quantified through pindobind-mediated progressive receptor inactivation—a methodology that cannot be performed with reversible antagonists such as pindolol, metoprolol, or ICI 118,551 because receptor recovery upon washout confounds reserve calculations [3].

Receptor reserve β-adrenoceptor cAMP signaling

Irreversible 5-HT1A Receptor Alkylation: Mechanistic Distinction from Reversible Antagonists WAY-100635 and p-MPPI

Pindobind binds covalently and irreversibly to 5-HT1A receptors through alkylation of receptor nucleophilic residues via its bromoacetyl moiety [1]. This irreversible mechanism produces sustained receptor inactivation that persists despite washout or extended incubation periods. In contrast, selective 5-HT1A antagonists such as WAY-100635 and p-MPPI function as reversible, competitive antagonists that dissociate from the receptor upon washout, allowing rapid recovery of receptor function [2]. Russian-language pharmacological sources explicitly characterize pindobind as a "strong, highly potent 5-HT1A receptor antagonist that binds covalently and irreversibly, alkylating the receptor" [3], a mechanistic feature that distinguishes it from all commercially available reversible 5-HT1A antagonists.

Irreversible antagonism 5-HT1A receptor Covalent binding

Recommended Research Applications for Pindobind (106469-52-7) Based on Quantitative Differentiation Evidence


Receptor Reserve Determination via Progressive β-Adrenoceptor Inactivation

Pindobind is the preferred alkylating agent for quantifying β1- and β2-adrenoceptor reserve in cell lines and tissue preparations. Unlike reversible β-blockers (pindolol, metoprolol, ICI 118,551), pindobind produces irreversible, progressive receptor inactivation that enables accurate Furchgott analysis and calculation of coupling efficiency [1]. Researchers studying differential β1/β2 receptor reserves (as demonstrated in rat C6 glioma cells) should select pindobind for its ability to cause similar reductions in both β1- and β2-AR binding sites while enabling functional cAMP accumulation measurements post-inactivation [2].

Sustained 5-HT1A Receptor Knockdown for Behavioral Pharmacology Studies

For experiments requiring prolonged 5-HT1A receptor inactivation without β-adrenergic behavioral confounds, pindobind offers irreversible 5-HT1A antagonism at doses (0.1–0.5 mg/kg) that produce anxiolytic-like effects in the elevated plus-maze while β1/β2-selective antagonists (metoprolol, ICI 118,551) remain behaviorally inert at substantially higher doses [3]. This dissociation validates pindobind for studies isolating 5-HT1A-mediated anxiety mechanisms from β-adrenoceptor involvement [4].

In Vitro and In Vivo Antiproliferative Screening in Prostate Cancer Models

Oncology researchers should prioritize pindobind over other serotonin receptor antagonists (5-HT2, 5-HT3 subtypes) when screening for antiproliferative activity against prostate carcinoma. Pindobind demonstrated the most marked in vitro antiproliferative effect among tested serotonin antagonists and produced significant growth inhibition of aggressive PC-3 xenografts in athymic nude mice [5]. This evidence positions pindobind as the leading 5-HT1A antagonist for preclinical prostate cancer studies requiring both in vitro and in vivo validation [6].

Monocyte-Dependent Natural Killer Cell Modulation Assays

Immunopharmacology protocols examining 5-HT1A-mediated suppression of natural killer cell activity require pindobind specifically; the 5-HT2/5-HT1C antagonist ketanserin fails to suppress NKCA under identical conditions [7]. Pindobind's monocyte-dependent mechanism—involving H2O2 signaling that is catalase-inhibitable—provides a validated tool for dissecting serotonergic regulation of innate immunity [8]. Researchers should not substitute ketanserin or other 5-HT2 antagonists when studying this specific immunomodulatory pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pindobind

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.